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molecular formula C12H22N2O3 B8337211 Ethyl 1-(dimethylaminoacetyl)piperidine-4-carboxylate

Ethyl 1-(dimethylaminoacetyl)piperidine-4-carboxylate

Cat. No. B8337211
M. Wt: 242.31 g/mol
InChI Key: KZFQRGHMQLCBOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06569854B1

Procedure details

4.6 g of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride are added, at 20° C., under an argon atmosphere, to a solution of 2.3 g of N,N-dimethylglycine, 3.2 cm3 of ethyl 4-piperidinecarboxylate, 3.4 cm3 of triethylamine and 0.27 g of hydroxybenzotriazol hydrate in 100 cm3 of dichloromethane. After stirring for 18 hours, the reaction mixture is washed with twice 100 cm3 of distilled water. The organic phase is dried over magnesium sulfate, filtered and then concentrated to dryness under reduced pressure (2.7 kPa). 4.6 g of ethyl 1-(dimethylaminoacetyl)piperidine-4-carboxylate are obtained in the form of a yellow oil.
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
hydroxybenzotriazol hydrate
Quantity
0.27 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.CN(C)CCCN=C=NCC.[CH3:13][N:14]([CH3:19])[CH2:15][C:16](O)=[O:17].[NH:20]1[CH2:25][CH2:24][CH:23]([C:26]([O:28][CH2:29][CH3:30])=[O:27])[CH2:22][CH2:21]1.C(N(CC)CC)C>ClCCl.O.OC1C2N=NNC=2C=CC=1>[CH3:13][N:14]([CH2:15][C:16]([N:20]1[CH2:25][CH2:24][CH:23]([C:26]([O:28][CH2:29][CH3:30])=[O:27])[CH2:22][CH2:21]1)=[O:17])[CH3:19] |f:0.1,6.7|

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
2.3 g
Type
reactant
Smiles
CN(CC(=O)O)C
Name
Quantity
3.2 mL
Type
reactant
Smiles
N1CCC(CC1)C(=O)OCC
Name
Quantity
3.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Name
hydroxybenzotriazol hydrate
Quantity
0.27 g
Type
catalyst
Smiles
O.OC1=CC=CC=2NN=NC21

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the reaction mixture is washed with twice 100 cm3 of distilled water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (2.7 kPa)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CN(C)CC(=O)N1CCC(CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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